molecular formula C15H10N4O4 B5551587 3,5-bis(4-nitrophenyl)-1H-pyrazole

3,5-bis(4-nitrophenyl)-1H-pyrazole

Cat. No.: B5551587
M. Wt: 310.26 g/mol
InChI Key: VKARCXAIYFAJCV-UHFFFAOYSA-N
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Description

3,5-bis(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of two nitrophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 3,5-bis(4-aminophenyl)-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-bis(4-nitrophenyl)-1H-pyrazole largely depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. In medicinal applications, it may exert its effects through interactions with cellular targets, leading to the modulation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-aminophenyl)-1H-pyrazole: A reduced form of the compound with amino groups instead of nitro groups.

    3,5-bis(4-methylphenyl)-1H-pyrazole: A similar compound with methyl groups instead of nitro groups.

    3,5-bis(4-chlorophenyl)-1H-pyrazole: A similar compound with chloro groups instead of nitro groups.

Uniqueness

3,5-bis(4-nitrophenyl)-1H-pyrazole is unique due to the presence of nitro groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3,5-bis(4-nitrophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O4/c20-18(21)12-5-1-10(2-6-12)14-9-15(17-16-14)11-3-7-13(8-4-11)19(22)23/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKARCXAIYFAJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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